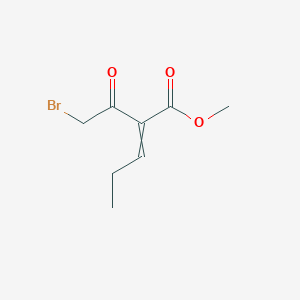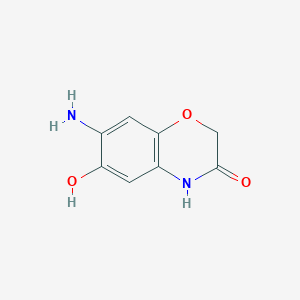
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid is an organic compound with the molecular formula C26H26O3S and a molecular weight of 418.548 g/mol It is characterized by the presence of a hydroxy group, a tritylsulfanyl group, and a heptenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid typically involves the reaction of tritylthiol with a suitable heptenoic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The tritylsulfanyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The tritylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.
Reduction: LAH or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in THF or DMF.
Major Products
Oxidation: Formation of 3-oxo-7-tritylsulfanylhept-4-enoic acid.
Reduction: Formation of 3-hydroxy-7-thiohept-4-enoic acid.
Substitution: Formation of various substituted heptenoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the tritylsulfanyl group can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-7-tritylsulfanylhex-4-enoic acid
- 3-Hydroxy-7-tritylsulfanyloct-4-enoic acid
- 3-Hydroxy-7-tritylsulfanylbut-4-enoic acid
Uniqueness
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid is unique due to its specific heptenoic acid backbone, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H26O3S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
3-hydroxy-7-tritylsulfanylhept-4-enoic acid |
InChI |
InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29) |
Clave InChI |
BGUJCVRJDCZLQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



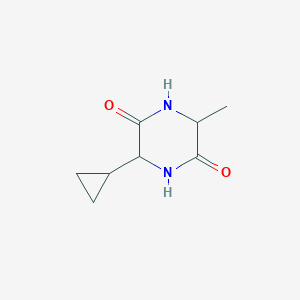

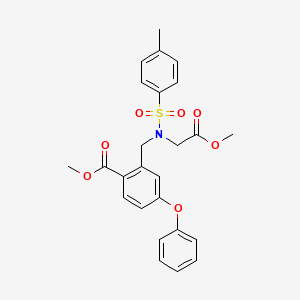
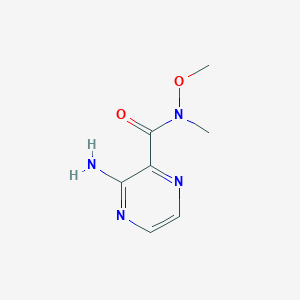

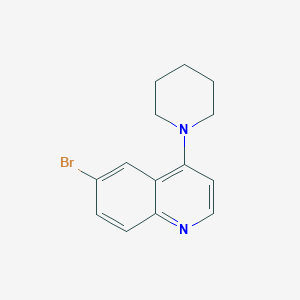
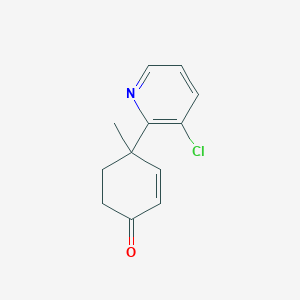
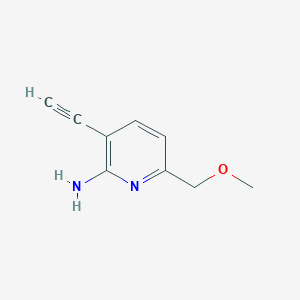
![[1H-inden-3-yl]methylamine](/img/structure/B8616704.png)
